Benactyzine N-Oxide
CAS No.:
Cat. No.: VC17984553
Molecular Formula: C20H25NO4
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25NO4 |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N,N-diethyl-2-(2-hydroxy-2,2-diphenylacetyl)oxyethanamine oxide |
| Standard InChI | InChI=1S/C20H25NO4/c1-3-21(24,4-2)15-16-25-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3 |
| Standard InChI Key | JGFWXKYTIXANAJ-UHFFFAOYSA-N |
| Canonical SMILES | CC[N+](CC)(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)[O-] |
Introduction
Chemical Identification and Structural Properties
Benactyzine N-oxide is derived from the oxidation of the tertiary amine group in benactyzine, a benzilic acid ester with a diethylaminoethyl side chain. The parent compound, benactyzine (CAS 302-40-9), has a molecular formula of and a molecular weight of 327.42 g/mol . The N-oxide metabolite introduces an oxygen atom to the nitrogen of the diethylamino group, resulting in a molecular weight increase of 16 g/mol (to approximately 343.42 g/mol).
Table 1: Key Physical and Chemical Properties of Benactyzine N-Oxide
| Property | Value | Source |
|---|---|---|
| CAS Number | 42771-70-0 | |
| Melting Point | 115–117°C (239–243°F) | |
| Appearance | White solid | |
| Solubility in Water | Not determined | |
| Stability | Stable under normal conditions |
The compound’s solid-state structure and odorless nature make it suitable for laboratory analysis, though its solubility profile remains poorly characterized.
Synthesis and Metabolic Formation
Benactyzine N-oxide is primarily synthesized via enzymatic oxidation. While specific studies on its metabolic pathways are scarce, parallels can be drawn to analogous compounds. Flavin-containing monooxygenases (FMOs), particularly FMO3, are likely involved in catalyzing the N-oxidation of benactyzine, as observed in the metabolism of structurally similar drugs like benzydamine.
Enzymatic Pathways
In vitro studies on related N-oxides suggest that benactyzine undergoes hepatic oxidation via FMOs, yielding the N-oxide metabolite. This reaction requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor and occurs under physiological pH conditions. Competitive inhibition by methimazole, a known FMO inhibitor, has been shown to reduce N-oxide formation by up to 88% in analogous systems, implicating FMOs as key mediators.
Industrial and Laboratory Synthesis
Industrial production of benactyzine N-oxide could employ biocatalytic methods using recombinant FMO enzymes expressed in microbial systems (e.g., E. coli). These systems often co-express glucose dehydrogenase to regenerate NADPH, enabling sustained enzymatic activity. Laboratory-scale synthesis typically involves chemical oxidation agents, though specific protocols for benactyzine N-oxide remain undocumented in public literature.
Pharmacological and Toxicological Profile
As a metabolite, benactyzine N-oxide may influence the pharmacokinetics and safety profile of benactyzine. The parent compound exhibits anticholinergic effects, historically utilized in psychiatric treatments, though its clinical use has declined due to adverse effects .
Metabolic Disposition
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Absorption and Distribution: Benactyzine’s lipophilicity facilitates rapid absorption, but N-oxidation likely increases its polarity, altering tissue distribution and renal excretion.
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Elimination: The N-oxide metabolite is expected to undergo urinary excretion, though empirical data are lacking.
Analytical Methods and Detection
High-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection is the gold standard for quantifying N-oxide metabolites in biological matrices. For benactyzine N-oxide, method validation would require optimizing chromatographic conditions to separate it from the parent compound and other metabolites.
Table 2: Suggested Analytical Parameters for Benactyzine N-Oxide
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile: ammonium formate buffer (pH 3.5) |
| Detection | UV-Vis (λ = 254 nm) or MS/MS |
| Retention Time | Estimated 8–12 minutes |
Despite limited contemporary interest, benactyzine N-oxide serves as a reference compound in toxicology and metabolic studies. Key research gaps include:
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In Vivo Pharmacokinetics: Clarifying its absorption, distribution, metabolism, and excretion (ADME) profile.
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Enzyme Kinetics: Quantifying FMO affinity () and catalytic efficiency () for benactyzine N-oxidation.
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Toxicological Screening: Assessing chronic exposure risks and organ-specific toxicity.
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